3-Bromo-6-fluoro-2-methylbenzoic acid
Overview
Description
3-Bromo-6-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
Chemistry: 3-Bromo-6-fluoro-2-methylbenzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various biologically active compounds and complex organic molecules .
Biology and Medicine: In biological research, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of agrochemicals, dyes, and polymers .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Mechanism of Action
Target of Action
3-Bromo-6-fluoro-2-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds It has been used in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , suggesting that these may be its potential targets.
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as free radical bromination and nucleophilic substitution . The presence of bromine and fluorine atoms in the compound could potentially enhance its reactivity and binding affinity to its targets.
Biochemical Pathways
Given its use in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , it can be inferred that it may influence the adrenergic signaling pathway, Hedgehog signaling pathway, and HIV-1 entry pathway, respectively.
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that its action could potentially lead to the activation of α-2 adrenoceptors, inhibition of Smoothened receptors, and prevention of HIV-1 entry, depending on the specific context and conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-6-fluoro-2-methylbenzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in a variety of biochemical reactions. They can interact with various enzymes, proteins, and other biomolecules, often through hydrogen bonding or hydrophobic interactions
Cellular Effects
Benzoic acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzoic acid derivatives can interact with biomolecules through various mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methylbenzoic acid typically involves the bromination and fluorination of 2-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 2-methylbenzoic acid is treated with bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 2-Fluoro-6-methylbenzoic acid
Comparison: 3-Bromo-6-fluoro-2-methylbenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution can significantly alter its chemical properties compared to compounds with only one halogen substituent. For instance, the combination of bromine and fluorine can enhance the compound’s reactivity and selectivity in certain reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAJISDATRWQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427373-55-4 | |
Record name | 3-bromo-6-fluoro-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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